Esüberaprost Demonstrates 26-Fold Higher Potency than Racemic Beraprost in cAMP Accumulation via Human IP Receptor
In HEK-293 cells stably expressing the human IP receptor (HEK-293-IP), esuberaprost exhibited a 26-fold greater potency in stimulating cyclic AMP (cAMP) accumulation compared to racemic beraprost [1]. The reported EC50 value for esuberaprost was 0.4 nM, whereas the EC50 for racemic beraprost was not directly provided in the same assay but the 26-fold difference is explicitly stated.
| Evidence Dimension | cAMP accumulation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.4 nM (esuberaprost) |
| Comparator Or Baseline | EC50 = ~10.4 nM (calculated from 26-fold difference; racemic beraprost) |
| Quantified Difference | 26-fold greater potency |
| Conditions | HEK-293 cells stably expressing human IP receptor (HEK-293-IP), cAMP generation assay |
Why This Matters
Higher IP receptor-mediated cAMP potency at sub-nanomolar concentrations suggests that esuberaprost achieves equivalent downstream signaling at substantially lower doses, potentially reducing off-target interactions associated with higher systemic exposure.
- [1] Shen L, et al. Pharmacology of the single isomer, esuberaprost (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension. Biochem Pharmacol. 2019 Aug;166:242-252. PMID: 31158340. View Source
